molecular formula C24H24N2O4 B2752810 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941872-70-4

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2752810
CAS No.: 941872-70-4
M. Wt: 404.466
InChI Key: HXAGTORBFHPCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is structurally complex, featuring a naphthalene ring, a piperidine ring, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One common synthetic route starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and substitution, to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in the case of its use in anticoagulant drugs, it acts as an inhibitor of activated factor X (FXa), a key enzyme in the blood coagulation pathway . By inhibiting FXa, the compound prevents the formation of thrombin and subsequent blood clotting.

Comparison with Similar Compounds

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-22-15-19(10-12-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGTORBFHPCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.